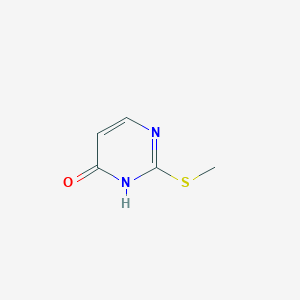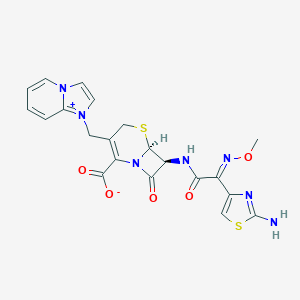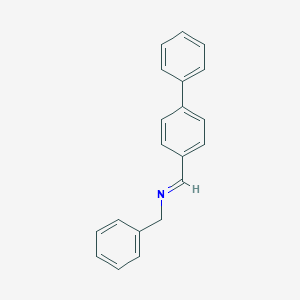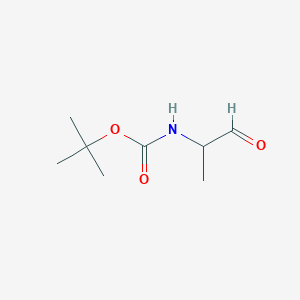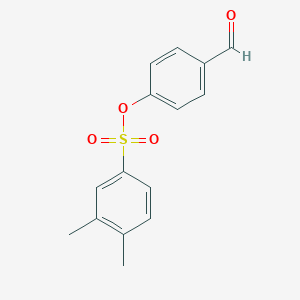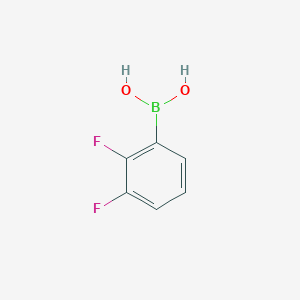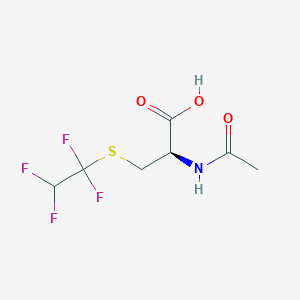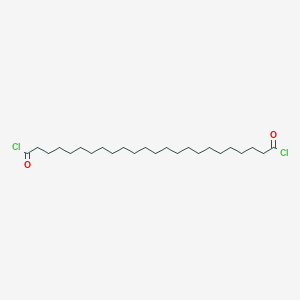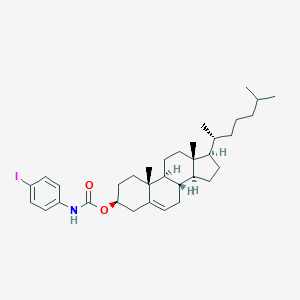
N-(4-Iodophenyl)cholesteryl 3-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Iodophenyl)cholesteryl 3-carbamate, commonly known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cholesterol derivative that has been synthesized and studied for its potential applications as a biochemical tool. NPC is a versatile molecule that has shown promise in a variety of research applications, including drug delivery, imaging, and biomaterials.
作用機序
NPC exerts its effects through several mechanisms. One of the primary mechanisms of action is its ability to interact with cell membranes. NPC can insert into lipid bilayers and alter their properties, leading to changes in cell function. Additionally, NPC can interact with proteins and other biomolecules, altering their structure and function.
生化学的および生理学的効果
NPC has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NPC can inhibit cell proliferation and induce cell death in cancer cells. Additionally, NPC has been shown to have anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
NPC has several advantages for use in laboratory experiments. It is a versatile molecule that can be easily modified to suit specific research needs. Additionally, NPC is a stable compound that can be stored for long periods without degradation. However, NPC has several limitations, including its high cost and complex synthesis process.
将来の方向性
There are several future directions for research on NPC. One potential application is in the development of targeted drug delivery systems for cancer treatment. NPC could be used to deliver chemotherapy drugs specifically to cancer cells, reducing the risk of side effects and increasing efficacy. Additionally, NPC could be used in the development of new imaging agents for use in diagnostic procedures.
Another potential application of NPC is in the development of biomaterials for tissue engineering. NPC could be used to create scaffolds for tissue regeneration, allowing for the growth of new tissues and organs. Finally, NPC could be used in the development of new therapies for inflammatory and autoimmune diseases, due to its anti-inflammatory effects.
Conclusion
In conclusion, N-(4-Iodophenyl)cholesteryl 3-carbamate is a versatile molecule that has shown promise in a variety of scientific research applications. Its ability to act as a drug delivery agent, imaging agent, and biomaterial make it an attractive candidate for further research. While there are several limitations to its use, the potential benefits of NPC make it a valuable tool for scientific research.
合成法
NPC can be synthesized through several methods, including the reaction of cholesterol with 4-iodoaniline and isocyanate. The reaction proceeds through a carbamate intermediate, which is subsequently converted to NPC through acid-catalyzed hydrolysis. The synthesis of NPC is a complex process that requires precise control of reaction conditions and purification methods to obtain high yields and purity.
科学的研究の応用
NPC has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPC is as a drug delivery agent. NPC can be used to encapsulate drugs and deliver them to specific target cells or tissues. This approach has several advantages, including increased efficacy and reduced toxicity compared to traditional drug delivery methods.
NPC has also been used as a contrast agent in imaging studies. Its high iodine content makes it an excellent candidate for X-ray and computed tomography (CT) imaging. Additionally, NPC has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and ability to self-assemble.
特性
CAS番号 |
124784-17-4 |
|---|---|
製品名 |
N-(4-Iodophenyl)cholesteryl 3-carbamate |
分子式 |
C34H50INO2 |
分子量 |
631.7 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C34H50INO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-9-24-21-27(38-32(37)36-26-12-10-25(35)11-13-26)17-19-33(24,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3,(H,36,37)/t23-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
InChIキー |
JQCFZSAQTGDTED-AESKLMAPSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
同義語 |
4-IPCCE cholesterol 4-iodophenyl carbamate ester N-(4-iodophenyl)cholesteryl 3-carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



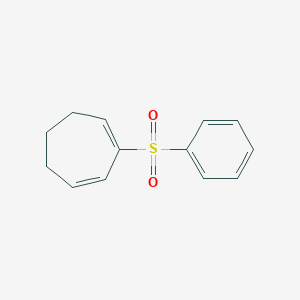
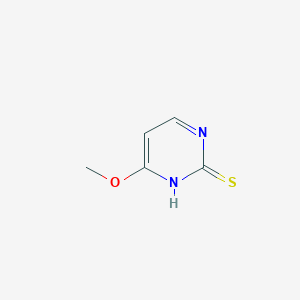
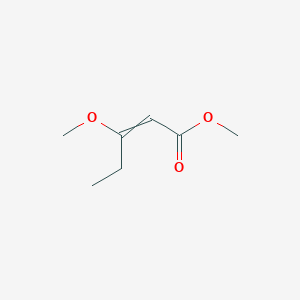
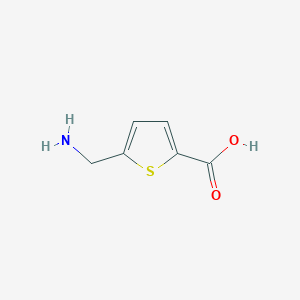
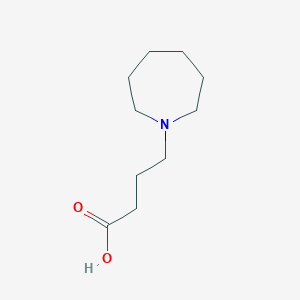
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
